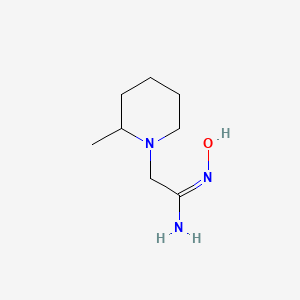![molecular formula C8H15NO2S B6144480 2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid CAS No. 1396966-61-2](/img/structure/B6144480.png)
2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid
Descripción general
Descripción
2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid, also known as (3-methyl-2-butenyl)cysteine, is a chemical compound with the CAS Number: 1396966-61-2 . It has a molecular weight of 189.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11) . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Immunobiological Activity
2-Amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid derivatives have been explored for their immunobiological activities. In a study, derivatives of this compound were synthesized and tested for their immunostimulatory and immunomodulatory potency. Notably, some compounds significantly enhanced the secretion of chemokines RANTES and MIP-1alpha, with the most potent being a 2-amino-6-sulfanylpurine derivative. This suggests potential applications in immunological research and therapy Doláková et al., 2005.
Synthesis of α-Sulfanyl-β-Amino Acid Derivatives
The compound has been utilized in the synthesis of α-sulfanyl-β-amino acid derivatives using nanocrystalline magnesium oxide. These derivatives are crucial as they serve as important building blocks for pharmaceuticals with potent biological activity. Their synthesis showcases the compound's role in creating molecules with potential therapeutic applications Kantam et al., 2010.
Antifungal Tripeptides Study
In a computational peptidology study, derivatives of this compound were analyzed for their antifungal properties. This research employed conceptual density functional theory to calculate molecular properties and predict the bioactivity scores of new antifungal peptides, demonstrating the compound's relevance in the development of antifungal agents Flores-Holguín et al., 2019.
Modification of Hydrogels for Medical Applications
Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with derivatives of this compound, demonstrating increased thermal stability and significant antibacterial and antifungal activities. This modification suggests potential medical applications, particularly in the development of new materials with antimicrobial properties Aly & El-Mohdy, 2015.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The role of 2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid in biochemical reactions is not well-documented. It is known that this compound can interact with various enzymes and proteins. The nature of these interactions is complex and may involve binding to active sites or allosteric sites, leading to changes in the conformation and activity of these biomolecules .
Cellular Effects
It is possible that this compound could influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that this compound interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
This compound could potentially interact with transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-amino-3-(3-methylbut-2-enylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHWZNASVJIOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSCC(C(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863516 | |
| Record name | 2-Amino-3-[(3-methyl-2-buten-1-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | S-Prenyl-L-cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1396966-61-2, 5287-46-7 | |
| Record name | 2-Amino-3-[(3-methyl-2-buten-1-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-Prenyl-L-cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B6144401.png)
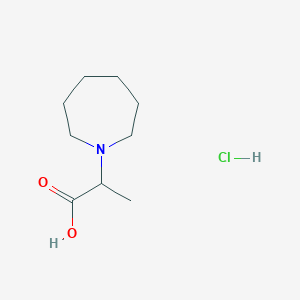

![1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B6144426.png)
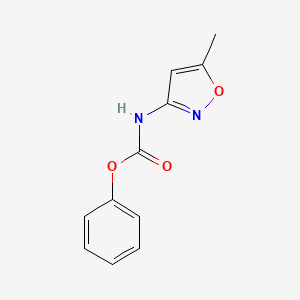
![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)
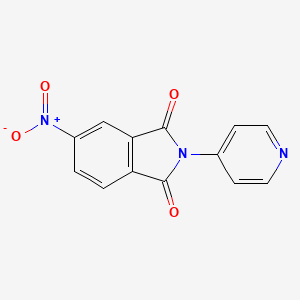
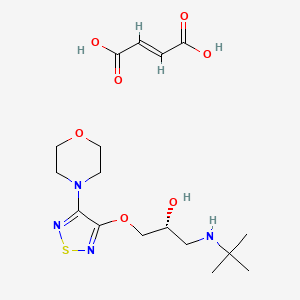




![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)
